molecular formula C6H8N2O B1432541 5-Ethyl-1H-imidazole-2-carbaldehyde CAS No. 1368217-81-5

5-Ethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1432541
CAS No.: 1368217-81-5
M. Wt: 124.14 g/mol
InChI Key: BYFFEYKNQDHJJS-UHFFFAOYSA-N
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Description

5-Ethyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that features an imidazole ring substituted with an ethyl group at the 5-position and an aldehyde group at the 2-position. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1H-imidazole-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylamine with glyoxal can form the imidazole ring, followed by selective oxidation to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: 5-Ethyl-1H-imidazole-2-carboxylic acid.

    Reduction: 5-Ethyl-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Ethyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other imidazole derivatives. This substitution can affect the compound’s ability to interact with specific molecular targets and its overall stability .

Properties

IUPAC Name

5-ethyl-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-7-6(4-9)8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFFEYKNQDHJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368217-81-5
Record name 4-ethyl-1H-imidazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-1H-imidazole-2-carbaldehyde
Reactant of Route 2
5-Ethyl-1H-imidazole-2-carbaldehyde
Reactant of Route 3
5-Ethyl-1H-imidazole-2-carbaldehyde
Reactant of Route 4
5-Ethyl-1H-imidazole-2-carbaldehyde
Reactant of Route 5
5-Ethyl-1H-imidazole-2-carbaldehyde
Reactant of Route 6
5-Ethyl-1H-imidazole-2-carbaldehyde

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